Diphenyl diselenide

Description

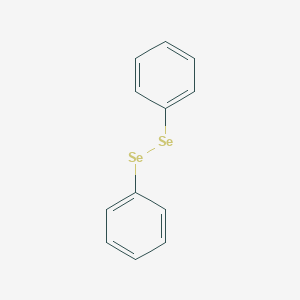

Structure

2D Structure

Properties

IUPAC Name |

(phenyldiselanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWZCHLUQSHMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061864 | |

| Record name | Diselenide, diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-13-3 | |

| Record name | Diphenyl diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1666-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyldiselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001666133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl diselenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diselenide, diphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diselenide, diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL DISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATU3Z459Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Diphenyl Diselenide via Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of diphenyl diselenide, a pivotal reagent in modern organoselenium chemistry. The primary focus is on its preparation from a Grignard reagent, a widely adopted, reliable, and scalable method. This document details the underlying reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data for reproducibility and optimization.

Core Reaction Mechanism

The synthesis of this compound from a Grignard reagent proceeds through a two-step sequence. The first step involves the formation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][2] The second step is the nucleophilic attack of the Grignard reagent on elemental selenium, followed by an oxidation step to yield the final diselenide product.

The key stages are:

-

Formation of Phenylmagnesium Bromide : Magnesium metal inserts into the carbon-bromine bond of bromobenzene to form the organometallic Grignard reagent.[2]

-

Formation of Phenylselenomagnesium Bromide : The highly nucleophilic phenyl group from the Grignard reagent attacks elemental selenium powder, inserting the selenium atom to form a phenylselenomagnesium bromide intermediate.[3][4]

-

Oxidation to this compound : This intermediate is then oxidized to form the stable this compound. This oxidation can be achieved by bubbling air (O₂) through the reaction mixture, or more directly by adding an oxidizing agent like bromine (Br₂).[3][5] The use of bromine allows for a more controlled oxidation process.[3]

References

- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 5. Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture of Diphenyl Diselenide: A Technical Guide to its Crystal Structure and Analysis

For Immediate Release

This technical guide offers a comprehensive overview of the crystal structure of diphenyl diselenide ((C₆H₅)₂Se₂), a pivotal organoselenium compound in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's precise bond lengths, and crystallographic parameters, and outlines the experimental protocols for its structural determination.

Core Crystallographic Data of this compound

This compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell.[1] The molecule exhibits C₂ symmetry.[2] The key structural parameters, determined by X-ray crystallography, are summarized below, providing a quantitative snapshot of its three-dimensional arrangement.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 24.07 Å, b = 8.27 Å, c = 5.64 Å |

| Molecules per Unit Cell (Z) | 4 |

| Se-Se Bond Length | 2.29 Å |

| Se-C Bond Length | ~1.94 Å |

| C-Se-Se Bond Angle | ~110° |

| C-Se-Se-C Dihedral Angle | 82° |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction (SCXRD). The following protocol outlines a modern approach for this analysis.

Synthesis and Crystallization of this compound

High-purity single crystals of this compound are a prerequisite for accurate diffraction studies.

Synthesis: A common method for the synthesis of this compound involves the reaction of a Grignard reagent, phenylmagnesium bromide, with selenium, followed by oxidation.

-

Formation of Phenylmagnesium Bromide: Magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere to form phenylmagnesium bromide.

-

Reaction with Selenium: Elemental selenium powder is added portion-wise to the Grignard reagent, maintaining a gentle reflux. This reaction forms phenylselenomagnesium bromide.

-

Oxidation: The resulting solution is cooled and treated with bromine to oxidize the phenylselenomagnesium bromide to this compound.

-

Workup and Purification: The reaction mixture is quenched with an aqueous solution of ammonium chloride. The organic layer is separated, dried, and the solvent is evaporated.

Recrystallization: The crude this compound is purified by recrystallization to obtain diffraction-quality single crystals.

-

The solid is dissolved in a minimal amount of a suitable hot solvent, such as hexane or ethylene chloride.[1]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

-

The resulting yellow, needle-like crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules like this compound, direct methods are typically employed to determine the initial positions of the atoms. The resulting structural model is then refined using least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis of this compound.

This guide provides foundational data and methodologies for the crystallographic analysis of this compound, serving as a valuable resource for its application in synthetic and medicinal chemistry. The detailed structural information is crucial for understanding its reactivity and for the rational design of new selenium-containing therapeutic agents.

References

Spectroscopic Analysis of Diphenyl Diselenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for diphenyl diselenide ((C₆H₅)₂Se₂), a pivotal organoselenium compound with significant applications in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The following tables summarize the chemical shifts for ¹H, ¹³C, and ⁷⁷Se nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H-ortho, H-meta, H-para | 7.15 - 7.33 | Multiplet | CDCl₃ |

| H-ortho | 7.59 | Multiplet | CDCl₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C-ipso | 131.5 | CDCl₃ |

| C-ortho | 129.3 | CDCl₃ |

| C-meta | 127.5 | CDCl₃ |

| C-para | 125.4 | CDCl₃ |

⁷⁷Se NMR Data

⁷⁷Se NMR is a powerful technique for directly probing the selenium environment. The chemical shift of this compound is sensitive to the solvent used.

| Solvent | ⁷⁷Se Chemical Shift (δ, ppm) |

| CDCl₃ | 463.0 |

| C₆D₆ | 460.0 |

| D₃CCN | 468.0 |

| D₃COD | 473.0 |

| Py-d₅ | 462.0 |

| THF-d₈ | 466.0 |

| DMSO-d₆ | 474.0 |

| D₃CCO₂D | 480.0 |

Chemical shifts are referenced to this compound (463.0 ppm) as an external standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3055 | C-H stretch (aromatic) | Medium |

| ~1575 | C=C stretch (aromatic ring) | Medium |

| ~1475 | C=C stretch (aromatic ring) | Medium |

| ~1438 | C=C stretch (aromatic ring) | Medium |

| ~1021 | C-H in-plane bend (aromatic) | Medium |

| ~735 | C-H out-of-plane bend (aromatic) | Strong |

| ~688 | C-H out-of-plane bend (aromatic) | Strong |

| ~460 | C-Se stretch | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Fragment Ion |

| 314 | 64.2 | [C₁₂H₁₀Se₂]⁺ (Molecular Ion) |

| 234 | 33.1 | [C₁₂H₁₀Se]⁺ |

| 157 | 100.0 | [C₆H₅Se]⁺ |

| 77 | 89.4 | [C₆H₅]⁺ |

| 51 | 43.2 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H and ¹³C NMR Acquisition:

-

Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

⁷⁷Se NMR Acquisition:

-

⁷⁷Se NMR spectra can be acquired on a multinuclear NMR spectrometer.

-

Due to the low gyromagnetic ratio and moderate natural abundance of ⁷⁷Se, a larger number of scans and potentially a higher concentration of the sample may be required.

-

Proton decoupling is commonly employed.

-

Chemical shifts are referenced to an external standard, such as this compound itself or dimethyl selenide.

IR Spectroscopy

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal to ensure good contact.

-

Apply pressure using the instrument's pressure arm to ensure uniform contact between the sample and the crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For solid samples, a direct insertion probe is commonly used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

Ionization and Analysis:

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Fragmentation Pathway of this compound in EI-MS

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

Caption: EI-MS fragmentation of this compound.

The Redox Nucleus: An In-depth Technical Guide to the Selenium-Selenium Bond in Diphenyl Diselenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl diselenide ((PhSe)₂) is a versatile organoselenium compound that has garnered significant attention for its rich redox chemistry, catalytic prowess in organic synthesis, and profound implications in medicinal chemistry and drug development. The labile yet stable selenium-selenium (Se-Se) bond is the linchpin of its reactivity, enabling it to participate in a wide array of redox transformations. This technical guide provides a comprehensive exploration of the redox properties of the Se-Se bond in this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its key reaction pathways. This document is intended to serve as a critical resource for researchers leveraging the unique electrochemical and catalytic nature of this compound in their scientific endeavors.

Introduction

The chemistry of organoselenium compounds has emerged as a vibrant field of study, with this compound standing out as a cornerstone molecule. Its utility spans from being a powerful reagent in green organic synthesis to a promising therapeutic agent with antioxidant and anti-inflammatory properties.[1][2] The pharmacological and catalytic activities of this compound are intrinsically linked to the redox behavior of its Se-Se bond.[3] This bond can be readily cleaved under both reductive and oxidative conditions, generating highly reactive selenium species that are central to its function.[1] Understanding the fundamental redox properties of this bond is therefore paramount for the rational design of novel catalysts, synthetic methodologies, and therapeutic agents.

Physicochemical and Thermochemical Properties

This compound is a yellow crystalline solid at room temperature, with a melting point in the range of 59-61 °C.[4] It is generally stable under ambient conditions, allowing for long-term storage.[5] The molecule possesses a C₂ symmetry, with a Se-Se bond length of approximately 2.29 Å and a C-Se-Se-C dihedral angle of about 82°.[1]

Table 1: Physicochemical and Thermochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Se₂ | [1] |

| Molecular Weight | 312.13 g/mol | [2] |

| Melting Point | 59-61 °C | [4] |

| Appearance | Yellow crystalline powder | [2] |

| Se-Se Bond Length | 2.29 Å | [1] |

| C-Se-Se-C Dihedral Angle | 82° | [1] |

| Standard Solid Enthalpy of Combustion (chs) | -6715.30 ± 2.80 kJ/mol | [6] |

| Enthalpy of Formation at Standard Conditions (hf) | 237.00 ± 11.00 kJ/mol | [6] |

| Solid Phase Enthalpy of Formation (hfs) | 120.60 ± 8.20 kJ/mol | [6] |

| Enthalpy of Sublimation (hsubt) at 302.80 K | 116.70 ± 2.50 kJ/mol | [6] |

| Se-Se Bond Dissociation Energy (Theoretical) | ~51.5 kcal/mol | [7] |

Electrochemical Properties

The redox behavior of the Se-Se bond can be quantitatively assessed using electrochemical techniques, most notably cyclic voltammetry (CV). CV studies reveal the potentials at which this compound undergoes oxidation and reduction, providing insights into its electronic structure and reactivity.

Table 2: Redox Potentials of this compound from Cyclic Voltammetry

| Redox Process | Potential (V vs. reference electrode) | Experimental Conditions | Reference(s) |

| Irreversible Oxidation | +1.35 and +1.6 V | Acetonitrile, further details not specified | [5] |

| Reduction of (PhSe)₂ | -0.85 V | Acetonitrile, further details not specified | [5] |

Note: The reference electrode and other specific conditions can significantly influence the measured potentials. The provided values should be considered in the context of the cited literature.

Redox Reactions of the Selenium-Selenium Bond

The Se-Se bond in this compound is susceptible to both reduction and oxidation, leading to a variety of reactive selenium intermediates.

Reduction of the Se-Se Bond

The reduction of this compound cleaves the Se-Se bond to generate two equivalents of the benzeneselenolate anion (PhSe⁻). This can be achieved using various reducing agents, including alkali metals and thiols.

4.1.1. Reaction with Thiols

The reaction with thiols is of particular biological significance and is fundamental to the thiol oxidase and glutathione peroxidase-like activities of this compound. The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the selenium atoms, leading to the formation of a selenylsulfide intermediate (PhSe-SR) and a selenol (PhSeH).

Table 3: Rate Constants for the Reaction of this compound with Biologically Relevant Thiols

| Thiol | pH | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Cysteine | 7.4 | Higher than GSH and DTT | [8] |

| Glutathione (GSH) | 7.4 | Weakly reactive | [8] |

| Dithiothreitol (DTT) | 7.4 | Highly reactive | [8] |

| 2,3-dimercapto-1-propanesulfonic acid | 7.4 | Weakly reactive | [8] |

| Dimercaptosuccinic acid | 7.4 | Extremely low reactivity | [8] |

Note: The reactivity is pH-dependent and influenced by the pKa of the thiol.[8]

Oxidation of the Se-Se Bond

Oxidation of this compound can lead to a range of products depending on the oxidant and reaction conditions. With mild oxidants like hydrogen peroxide, the initial product is benzeneseleninic acid (PhSeO₂H) following the cleavage of the Se-Se bond.[9] Stronger oxidants can lead to further oxidation to benzeneselenonic acid (PhSeO₃H). These oxidized species are potent electrophiles and are key intermediates in many catalytic oxidation reactions mediated by this compound.[2]

Catalytic Activity: The Redox Cycle in Action

The facile redox cycling of the selenium center allows this compound to act as a catalyst in a variety of important chemical transformations, particularly in "green" oxidation reactions employing environmentally benign oxidants like hydrogen peroxide.[2]

Glutathione Peroxidase (GPx) Mimicry

This compound is a well-established mimic of the selenoenzyme glutathione peroxidase (GPx), which is crucial for cellular antioxidant defense.[10] In this catalytic cycle, this compound is first reduced by a thiol (like glutathione) to benzeneselenol (PhSeH). The selenol then reduces hydroperoxides (like H₂O₂) to water, being itself oxidized to a selenenic acid (PhSeOH). The selenenic acid can then react with another thiol molecule to regenerate the selenol and produce a disulfide, or it can condense to regenerate this compound.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Catalytic Efficiency of this compound in Green Oxidation Reactions | Sarex [sarex.com]

- 3. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]

- 4. This compound 98 1666-13-3 [sigmaaldrich.com]

- 5. Thermal and Photochemical Properties of this compound in Speciality Chemicals [sarex.com]

- 6. chemeo.com [chemeo.com]

- 7. This compound-Assisted Radical Addition Reaction of Diphenyl Disulfide to Unsaturated Bonds upon Photoirradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ircc.iitb.ac.in [ircc.iitb.ac.in]

- 9. Diselenide, diphenyl [webbook.nist.gov]

- 10. tmrjournals.com [tmrjournals.com]

An In-depth Technical Guide to the Mechanism of Action of Diphenyl Diselenide in Biological Systems

Abstract

Diphenyl diselenide ((C₆H₅)₂Se₂, DPDS) is a synthetic organoselenium compound that has garnered significant scientific interest due to its diverse pharmacological activities.[1] As a simple, stable, and lipophilic molecule, DPDS can effectively traverse biological membranes, enabling its interaction with a multitude of cellular targets.[1] Its biological effects are complex and often described as Janus-faced, exhibiting both protective (antioxidant, anti-inflammatory, neuroprotective) and potentially toxic (pro-oxidant) properties depending on the dose, biological system, and redox environment. This technical guide provides a comprehensive overview of the core mechanisms of action of DPDS, details key experimental methodologies used in its study, presents quantitative data on its activity, and illustrates its primary signaling pathways.

The Core Mechanism: Thiol-Diselenide Exchange and Redox Modulation

The central mechanism underpinning the biological activity of this compound is its interaction with endogenous thiol-containing molecules, such as reduced glutathione (GSH), cysteine residues in proteins, and dithiothreitol (DTT).[2][3] This interaction is a thiol-diselenide exchange reaction where the relatively weak Selenium-Selenium (Se-Se) bond is cleaved by a nucleophilic thiolate anion (RS⁻).[4] This initial reaction is a critical, rate-determining step for many of its subsequent effects.[2][4]

The reaction proceeds via the formation of a selenylsulfide intermediate (PhSe-SR) and a selenol (PhSeH).[4] The selenol is a key reactive species, particularly in the antioxidant activity of DPDS.[5] This fundamental reactivity with thiols explains both the therapeutic and toxicological profiles of the compound.[3]

Antioxidant Mechanisms of Action

DPDS exerts its antioxidant effects through both direct and indirect mechanisms, primarily centered on its ability to mimic the selenoenzyme Glutathione Peroxidase (GPx) and to activate endogenous antioxidant response pathways.

DPDS is a well-established GPx mimic, catalyzing the reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides (ROOH), at the expense of thiol co-factors like GSH.[4][5][6] This catalytic cycle prevents the accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.[5][7] The catalytic activity of DPDS has been reported to be stronger than that of ebselen, another well-known organoselenium GPx mimic.[6][8]

The key steps are:

-

Activation: DPDS reacts with a thiol (GSH) to form benzeneselenol (PhSeH).[4][5]

-

Reduction of Peroxide: The highly reactive PhSeH reduces H₂O₂ to water, in the process being oxidized to a selenenic acid (PhSeOH).[5]

-

Regeneration: The selenenic acid reacts with another GSH molecule to form a selenylsulfide intermediate (PhSe-SG), which is then reduced by a third GSH molecule to regenerate PhSeH, producing oxidized glutathione (GSSG) and completing the catalytic cycle.[5]

Caption: Catalytic cycle of DPDS mimicking Glutathione Peroxidase (GPx) activity.

Beyond direct ROS scavenging, DPDS upregulates the cell's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][9] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[6][10]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 contains reactive cysteine residues that act as sensors for oxidative or electrophilic stress. DPDS, as an electrophilic agent, can modify these cysteines, leading to a conformational change in Keap1 that releases Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription.[6][9]

Key target genes include:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1) [6]

-

Glutamate-cysteine ligase catalytic subunit (GCLC) , the rate-limiting enzyme in GSH synthesis.[6]

This mechanism represents a shift from direct chemical antioxidant action to a more sustained, biological upregulation of cellular antioxidant capacity.[11]

Caption: Activation of the Nrf2/Keap1 antioxidant pathway by DPDS.

Pro-oxidant and Toxic Mechanisms

The same reactivity towards thiols that underlies the antioxidant effects of DPDS can also lead to toxicity, particularly at higher concentrations.[1] This pro-oxidant activity stems from two primary mechanisms: the depletion of critical cellular thiols and the direct inhibition of sulfhydryl-containing enzymes.[12]

GSH is the most abundant non-protein thiol in the cell and is essential for maintaining cellular redox balance. The GPx-like activity of DPDS consumes GSH.[5] If the rate of GSH consumption exceeds its rate of regeneration by glutathione reductase, the cellular pool of GSH can become depleted.[12] This depletion compromises the cell's primary defense against oxidative stress, paradoxically making it more vulnerable to ROS, and can trigger a pro-oxidant state. This effect has been clearly demonstrated in yeast models.[1][12]

Many essential enzymes rely on cysteine residues in their active sites for catalytic function. DPDS can directly interact with and oxidize these critical sulfhydryl groups, leading to enzyme inhibition. A prominent example is δ-aminolevulinate dehydratase (δ-ALA-D), a key enzyme in the heme biosynthesis pathway, which is potently inhibited by DPDS.[1][13] Inhibition of such enzymes can disrupt critical metabolic pathways and contribute to cellular toxicity.[13]

Caption: Pro-oxidant and toxic mechanisms of high-concentration DPDS.

Anti-inflammatory Mechanism of Action

Chronic inflammation is closely linked to oxidative stress, and DPDS exhibits potent anti-inflammatory activity by targeting key inflammatory signaling pathways.[6][14][15]

Inhibition of NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[16][17] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), DPDS has been shown to prevent the activation of NF-κB.[6][16] It achieves this by inhibiting the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16]

Furthermore, DPDS can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including JNK and ERK1/2, which are upstream regulators of NF-κB and other inflammatory responses.[6] By inhibiting these pathways, DPDS effectively reduces the production of key inflammatory mediators like TNF-α, IL-1β, and IL-6.[6][18]

Caption: DPDS inhibits inflammation via suppression of MAPK and NF-κB pathways.

Neuroprotective Mechanisms of Action

The lipophilic nature of DPDS allows it to cross the blood-brain barrier, making it a compound of interest for neurological disorders where oxidative stress and inflammation are key pathological features.[1]

Protection Against Neuronal Oxidative Stress and Mitochondrial Dysfunction

In neuronal cells, DPDS protects against oxidative insults by preventing ROS production, lipid peroxidation, and subsequent mitochondrial dysfunction.[11][19] It helps maintain intracellular GSH levels and the integrity of the mitochondrial membrane potential, which are critical for neuronal survival.[11][19][20] The neuroprotective effect appears to be strongly linked to its thiol-peroxidase-like activity, which can neutralize ROS in the extracellular environment before they damage cells.[19]

Modulation of Neuroinflammation

Neuroinflammation, often mediated by activated microglia, contributes significantly to the progression of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[16] DPDS has been shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory and neurotoxic factors.[16] This is achieved by suppressing the microglial NF-κB pathway and the activation of the NLRP3 inflammasome, a multi-protein complex that drives inflammation.[16] In animal models of ALS, this has translated to reduced motor neuron loss and improved survival.[16]

Quantitative Data Summary

The biological activity and toxicity of DPDS are highly dependent on concentration and administration route.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line / System | Concentration Range | Effect | Reference(s) |

| Cytotoxicity | V79 Chinese Hamster Fibroblasts | > 12.5 µM | Significant decrease in clonal survival | [21] |

| Antigenotoxicity | V79 Chinese Hamster Fibroblasts | 1.62 - 12.5 µM | Protection against H₂O₂, MMS, UVC damage | [21] |

| Neuroprotection | Rat Hippocampal Slices | 0.1 - 10 µM | Protection against H₂O₂-induced damage | [19] |

| Antioxidant Effect | Rat Glomerular Mesangial Cells | 1 - 10 µM | Activation of Nrf2/Keap1 pathway | [6] |

| Anti-inflammatory | Rat Glomerular Mesangial Cells | 1 - 10 µM | Inhibition of LPS-induced NF-κB/MAPK | [6] |

Table 2: In Vivo Toxicity (LD₅₀) of this compound

| Species | Administration Route | LD₅₀ (µmol/kg) | Reference(s) |

| Mice | Intraperitoneal (i.p.) | 210 | |

| Rats | Intraperitoneal (i.p.) | 1200 | |

| Mice | Oral | > 1000 | |

| Mice | Subcutaneous (s.c.) | > 500 | [22] |

| Rats | Subcutaneous (s.c.) | > 500 | [22] |

Key Experimental Protocols

Protocol: GPx-like Activity Assay (Thiol-Assisted H₂O₂ Reduction)

This protocol measures the catalytic activity of DPDS in reducing H₂O₂ using a thiol cofactor. The rate of reaction is monitored by the disappearance of the thiol or the formation of the corresponding disulfide.

Materials:

-

This compound (DPDS)

-

Benzenethiol (PhSH) or Reduced Glutathione (GSH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or appropriate buffer (e.g., phosphate buffer, pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare stock solutions of DPDS, thiol (e.g., 100 mM PhSH), and H₂O₂ in the chosen solvent.

-

In a quartz cuvette, add the solvent/buffer.

-

Add the thiol cofactor to the cuvette to a final concentration (e.g., 1 mM).

-

Add DPDS to the cuvette to the desired catalytic concentration (e.g., 10 µM).

-

Initiate the reaction by adding H₂O₂ (e.g., 1 mM final concentration).

-

Immediately begin monitoring the reaction. If using benzenethiol, the formation of diphenyl disulfide can be monitored by the increase in absorbance at 305 nm.

-

Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

-

Run control reactions without DPDS to determine the uncatalyzed rate of thiol oxidation.

Protocol: Western Blot for Nrf2 Activation

This protocol determines if DPDS treatment leads to the translocation of Nrf2 to the nucleus.

Materials:

-

Cell line of interest (e.g., HBZY-1 rat mesangial cells)[6]

-

DPDS

-

Inducer of oxidative stress (e.g., t-BHP) (optional)

-

Cell lysis buffers for cytoplasmic and nuclear fractionation

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of DPDS for a specified time (e.g., 24 hours).[6]

-

Cell Lysis: Wash cells with cold PBS. Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial fractionation kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Capture the signal using a digital imaging system.

-

Analysis: Re-probe the membrane with antibodies for Lamin B1 (to confirm nuclear fraction purity) and β-actin (to confirm cytoplasmic fraction purity and equal loading). Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2. An increase in this ratio indicates Nrf2 activation.

References

- 1. Pharmacology and toxicology of this compound in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. Interaction Profile of this compound with Pharmacologically Significant Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]

- 5. tmrjournals.com [tmrjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant effect of this compound against sodium nitroprusside (SNP) induced lipid peroxidation in human platelets and erythrocyte membranes: an in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p-Chloro-diphenyl diselenide modulates Nrf2/Keap1 signaling and counteracts renal oxidative stress in mice exposed to repeated dexamethasone administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound protects neuronal cells against oxidative stress and mitochondrial dysfunction: Involvement of the glutathione-dependent antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pro-oxidant action of this compound in the yeast Saccharomyces cerevisiae exposed to ROS-generating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Anti-inflammatory and antinociceptive activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Through Reduction of Inflammation, Oxidative Injury and Caspase-3 Activation Abates Doxorubicin-Induced Neurotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antioxidant activity of this compound prevents the genotoxicity of several mutagens in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Potential renal and hepatic toxicity of this compound, diphenyl ditelluride and Ebselen for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphenyl Diselenide: A Comprehensive Review of its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Diphenyl diselenide ((PhSe)₂), a simple organoselenium compound, has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides an in-depth review of the pharmacological and toxicological effects of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, alongside a thorough examination of its toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx) and its interactions with various cellular signaling pathways.[1][2]

Antioxidant Activity

The hallmark of this compound's pharmacological profile is its potent antioxidant activity. It functions as a GPx mimic, catalyzing the reduction of hydroperoxides by thiols, thereby protecting cells from oxidative damage.[2][3] This protective effect has been demonstrated in various in vitro and in vivo models of oxidative stress.[1][4] For instance, it has been shown to protect against lipid peroxidation induced by sodium nitroprusside in human platelets and rat brain homogenates.[5] Furthermore, this compound can activate the Nrf2/Keap1 signaling pathway, a key regulator of cellular antioxidant responses, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[3][6]

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in several experimental models.[7][8][9] It can modulate the activation of macrophages, inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS).[10] The anti-inflammatory action is also linked to the downregulation of the NF-κB signaling pathway, a critical transcription factor involved in the inflammatory response.[2][11] Studies have shown its efficacy in reducing carrageenin-induced paw edema and arachidonic acid-induced inflammation in rodents.[8]

Neuroprotective Effects

The lipophilic nature of this compound allows it to cross the blood-brain barrier, making it a promising candidate for neurological disorders.[1][4] It has shown neuroprotective effects in models of brain ischemia, stroke, and neurotoxicity induced by agents like methylmercury and hydrogen peroxide.[1][12][13][14] Its neuroprotective mechanisms are multifaceted, involving the maintenance of mitochondrial redox balance, reduction of oxidative stress, and modulation of neurotransmitter systems.[14] For example, it can prevent the decrease in glutathione levels and block the phosphorylation of ERK1/2 induced by hydrogen peroxide in hippocampal slices.[13] In models of amyotrophic lateral sclerosis (ALS), this compound has been shown to protect motor neurons by inhibiting microglia-mediated neuroinflammation.[11]

Anticancer Activity

This compound has exhibited cytotoxic and antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), colon adenocarcinoma (HT-29), and neuroblastoma (SH-SY5Y).[2][15][16] Its anticancer mechanisms are thought to involve the induction of apoptosis and the modulation of signaling pathways such as the ERK1/2 pathway.[2][15] It can also down-regulate the expression of the pro-apoptotic transcription factor NF-κB.[2] However, its application in cancer therapy may be limited by its in vivo toxicity.[15]

Toxicological Profile

Despite its promising pharmacological activities, the potential toxicity of this compound is a significant concern that needs careful consideration. Its toxicity is closely related to its interaction with thiol groups, which can lead to the depletion of crucial endogenous antioxidants like glutathione (GSH).[1][4]

Acute Toxicity

The acute toxicity of this compound varies significantly depending on the animal species and the route of administration.[1][17] It is generally more toxic when administered intraperitoneally (i.p.) compared to subcutaneous (s.c.) or oral routes.[17][18] The LD50 values are summarized in the table below.

Organ-Specific Toxicity

Hepatotoxicity: High doses of this compound can induce liver damage. Subchronic exposure in rats at a dose of 300 µmol/kg resulted in significantly increased plasma activities of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are markers of liver injury.[19] However, pre-treatment with this compound has also been shown to protect against hepatotoxicity induced by agents like 2-nitropropane and a combination of diethylnitrosamine and carbon tetrachloride.[1][20][21]

Nephrotoxicity: The evidence regarding the nephrotoxicity of this compound is conflicting. Some studies suggest it has a protective effect against cisplatin-induced kidney damage in juvenile rats.[22] Conversely, other research indicates that it can potentiate the nephrotoxicity induced by mercuric chloride in mice.[23] Subchronic exposure to high doses in rats did not alter urea or creatinine levels, suggesting a lack of significant renal toxicity under those conditions.[1][19]

Reproductive and Developmental Toxicity: Studies in pregnant rats have shown that repeated administration of this compound can lead to maternal toxicity and adverse effects on embryonic/fetal development, including reduced fetal weight and delayed ossification.[24] However, it did not appear to cause externally visible malformations.[24] In male rats, neither acute nor sub-chronic exposure was found to cause reproductive toxicity.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological and toxicological effects of this compound.

Table 1: Pharmacological Activities of this compound

| Activity | Model | Key Findings | Reference |

| Antioxidant | t-BHP-stimulated HBZY-1 cells | Attenuated cytotoxicity, decreased ROS and MDA, increased SOD and GSH. Activated Nrf2/Keap1 pathway. | [3] |

| Sodium nitroprusside-induced LPO | Protected human platelets and rat brain homogenates from lipid peroxidation. | [5] | |

| Anti-inflammatory | LPS-stimulated macrophages | Inhibited NO and ROS production in a dose-dependent manner. Reduced iNOS expression. | [10] |

| Carrageenin-induced paw edema (rats) | Produced anti-inflammatory activity significantly higher than ebselen. | [7][8] | |

| Neuroprotective | H₂O₂-induced toxicity in hippocampal slices | Prevented H₂O₂-induced oxidative damage and blocked the increase in ERK1/2 phosphorylation. | [13] |

| Ischemia/Reperfusion model (rats) | Reduced mitochondrial damage and maintained mitochondrial redox balance. | [14] | |

| hSOD1G93A transgenic mouse model of ALS | Improved motor deficits, prolonged survival, and reduced motor neuron loss. | [11] | |

| Anticancer | HT-29 human colon adenocarcinoma cells | Induced apoptosis. | [2] |

| MCF-7 breast cancer cells | Inhibited cell proliferation. | [15] |

Table 2: Toxicological Profile of this compound (LD₅₀ Values)

| Species | Route of Administration | LD₅₀ (µmol/kg) | Reference |

| Rat | Intraperitoneal (i.p.) | 1200 | [1] |

| Mouse | Intraperitoneal (i.p.) | 210 | [1] |

| Rat | Subcutaneous (s.c.) | >500 | [18] |

| Mouse | Subcutaneous (s.c.) | No acute toxic effects | [1] |

| Mouse | Oral | >1 | [17] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are outlines of common experimental protocols used to assess the effects of this compound.

Carrageenin-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate acute anti-inflammatory activity.

-

Animals: Adult male Wistar rats are typically used.

-

Treatment: Animals are pre-treated with this compound (dissolved in a suitable vehicle like canola oil) or a reference drug (e.g., indomethacin) via oral or intraperitoneal administration. A control group receives only the vehicle.

-

Induction of Edema: One hour after treatment, a subplantar injection of carrageenin (e.g., 1% in saline) is administered into the right hind paw of each rat.

-

Measurement: The volume of the paw is measured using a plethysmometer at various time points after carrageenin injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Neuroprotection Assay against H₂O₂-Induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress.

-

Cell Culture: Hippocampal slices from rats are prepared and maintained in an appropriate culture medium.

-

Treatment: The slices are pre-incubated with different concentrations of this compound for a specific duration (e.g., 30 minutes).

-

Induction of Toxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell death.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

-

Biochemical Analysis: Levels of oxidative stress markers (e.g., GSH, TBARS) and the phosphorylation status of signaling proteins (e.g., ERK1/2) can be determined using techniques like spectrophotometry and Western blotting, respectively.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Antioxidant signaling pathway of this compound via Nrf2 activation.

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

- 1. scielo.br [scielo.br]

- 2. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacology and toxicology of this compound in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant effect of this compound against sodium nitroprusside (SNP) induced lipid peroxidation in human platelets and erythrocyte membranes: an in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Anti-inflammatory and antinociceptive activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. This compound protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effects of this compound in a mouse model of brain toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Potential renal and hepatic toxicity of this compound, diphenyl ditelluride and Ebselen for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Effects of this compound on carbon tetrachloride and diethylnitrosamine-induced hepatotoxicity in Wistar rats | Semantic Scholar [semanticscholar.org]

- 21. Protective effect of this compound on acute liver damage induced by 2-nitropropane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound is as effective as Ebselen in a juvenile rat model of cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound potentiates nephrotoxicity induced by mercuric chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Repeated administration of this compound to pregnant rats induces adverse effects on embryonic/fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Diselenide

For Researchers, Scientists, and Drug Development Professionals

Diphenyl diselenide, with the chemical formula (C₆H₅)₂Se₂, is a versatile organoselenium compound that has garnered significant attention in various fields of chemical and biomedical research. This yellow crystalline solid serves as a stable and convenient source of the phenylseleno (PhSe) moiety, a critical functional group in modern organic synthesis.[1][2] Its unique reactivity and biological properties, particularly its antioxidant capabilities, make it a compound of interest for drug development and materials science. This guide provides a comprehensive overview of its core physical, chemical, and biological characteristics, supplemented with detailed experimental protocols and logical workflows.

Core Physical and Structural Properties

This compound is a yellow, crystalline powder at room temperature.[3] It is generally insoluble in water but shows solubility in several organic solvents, including dichloromethane, tetrahydrofuran (THF), toluene, and hot hexane.[1][3][4] The compound is noted for its stability under standard conditions, allowing for long-term storage.[5]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀Se₂ | [1][3][6] |

| Molar Mass | 312.13 g/mol | [3][6][7] |

| Appearance | Yellow crystals or powder | [1][3][7] |

| Melting Point | 59 - 63 °C | [1][4][6][8] |

| Boiling Point | 202 °C at 11 mmHg | [4][7] |

| Density | 1.84 g/cm³ | [1] |

| Water Solubility | Insoluble | [1][4][9] |

| Organic Solvent Solubility | Dichloromethane, THF, Toluene, Hot Hexane, DMSO, Acetonitrile | [1][3] |

| Log D (Octanol/PBS) | 3.13 | [9] |

| Vapor Pressure | 1.48E-05 mmHg at 25°C | [7] |

The molecular structure of this compound features a diselenide bond (Se-Se) linking two phenyl groups. It possesses an idealized C₂ symmetry, similar to hydrogen peroxide.[1][2] The crystal structure has been determined to be orthorhombic with the space group P2₁2₁2₁.[10]

Table 2: Structural and Crystallographic Data

| Parameter | Value | References |

| Crystal System | Orthorhombic | [10] |

| Space Group | P2₁2₁2₁ | [10] |

| Se-Se Bond Length | 2.29 Å | [1][2][10] |

| C-Se-Se Bond Angle | ~110° | [1][2] |

| C-Se-Se-C Dihedral Angle | 82° | [1][2] |

| Unit Cell Dimensions | a=24.07 Å, b=8.27 Å, c=5.64 Å | [10] |

Spectroscopic Data

The characterization of this compound is routinely performed using various spectroscopic techniques. The ⁷⁷Se NMR chemical shift is a particularly sensitive probe of the electronic environment of the selenium atoms.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights | References |

| ¹H NMR | Signals corresponding to the phenyl protons are observed in the aromatic region of the spectrum. | [10] |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings are typically observed. | [10] |

| ⁷⁷Se NMR | The chemical shift is sensitive to the solvent, temperature, and concentration. A standard reference value in CDCl₃ is ~463 ppm. | [9] |

| FTIR | The spectrum shows characteristic bands for the phenyl groups. | [3][10] |

| UV-Vis | Absorption bands are observed near 242 nm and 333 nm. | [5] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [10][11] |

| Raman | Provides information on the vibrational modes of the molecule. | [10] |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the reactivity of the Se-Se bond, which can undergo both reduction and oxidation. It is also photochemically active, generating phenylselenyl radicals upon exposure to UV or visible light.[5]

Key Reactions

-

Reduction: this compound is readily reduced by agents like sodium borohydride or sodium metal to form sodium phenylselenoate (PhSeNa).[1][12][13] This salt is a potent nucleophile used to introduce the phenylselenyl group via substitution reactions with alkyl halides, epoxides, and sulfonates.[1][13]

-

Oxidation/Chlorination: Reaction with chlorine (Cl₂) cleaves the diselenide bond to yield benzeneselenenyl chloride (PhSeCl).[1][13] PhSeCl is a powerful electrophile used for the selenenylation of a wide range of nucleophiles, including enolates, alkenes, and Grignard reagents.[1][2][13]

-

Catalysis: this compound can act as a pre-catalyst in various organic transformations, such as the Baeyer-Villiger oxidation of ketones to esters.[12] It is also used in the synthesis of triaryl phosphites from white phosphorus and phenols.[14]

-

Photochemical Reactions: The Se-Se bond can be homolytically cleaved by light to generate phenylselenyl radicals (PhSe•).[5] These radicals can participate in various intermolecular domino reactions and radical addition processes.[5][15]

Biological Activity: Antioxidant Properties

This compound is well-known for its antioxidant properties, primarily through its ability to mimic the selenoenzyme glutathione peroxidase (GPx).[12][16] This GPx-like activity allows it to catalyze the reduction of harmful hydroperoxides (like H₂O₂) using biological thiols, such as glutathione (GSH), as the reducing agent.

The catalytic cycle involves the following key steps:

-

This compound (PhSeSePh) reacts with a thiol (RSH, e.g., GSH) to form a selenenyl sulfide (PhSeSR) and benzeneselenol (PhSeH).

-

Benzeneselenol (PhSeH), the active antioxidant species, reduces a hydroperoxide (R'OOH) to an alcohol (R'OH) and water, in the process being oxidized to benzeneselenenic acid (PhSeOH).

-

The selenenic acid reacts with another thiol molecule to regenerate benzeneselenol and produce a disulfide (RSSR), thus completing the catalytic cycle.

This mechanism allows a small amount of the organoselenium compound to detoxify a large number of peroxide molecules, protecting cells from oxidative damage.[7][17]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures involving a Grignard reagent.[18][19]

Materials:

-

Magnesium turnings (0.988 g-atom)

-

Anhydrous diethyl ether (550 mL)

-

Bromobenzene (1.02 mole)

-

Selenium powder (0.89 g-atom)

-

Bromine (0.465 mole)

-

Ammonium chloride (1.00 mole)

-

Hexane

-

Pentane

Procedure:

-

Grignard Reagent Formation: Prepare a solution of phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere in a flame-dried, three-necked round-bottom flask.

-

Reaction with Selenium: To the freshly prepared Grignard reagent, add selenium powder portion-wise at a rate that maintains a gentle reflux. After the addition is complete, stir and heat the mixture at reflux for an additional 30 minutes.

-

Oxidation: Cool the reaction mixture in an ice bath. Add water (approx. 0.2 mole) to hydrolyze any excess Grignard reagent. Then, add bromine dropwise while maintaining the cool temperature to prevent the ether from boiling.

-

Work-up: Slowly add a solution of ammonium chloride in water. Filter the mixture by gravity and wash the granular precipitate with three portions of diethyl ether.

-

Isolation and Purification: Combine the filtrates and evaporate the solvent. Dissolve the resulting solid in hot hexane and filter to remove any insoluble material. Allow the filtrate to crystallize, first at room temperature and then at 6°C.

-

Final Product: Collect the yellow microcrystalline solid by filtration, wash with cold pentane, and air-dry to yield this compound (typical yield: 64-70%).

Protocol 2: Reduction of this compound to Sodium Phenylselenoate

This protocol describes the generation of a key nucleophilic selenium reagent.[12]

Materials:

-

This compound (1.0 mmol)

-

Anhydrous ethanol

-

Sodium borohydride (NaBH₄) (2.0 mmol)

-

Round-bottom flask, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in a suitable solvent like ethanol.

-

Reaction: Cool the solution to 0°C using an ice bath. Add sodium borohydride portion-wise to the stirred solution.

-

Observation: Continue stirring at 0°C. The characteristic yellow color of the this compound solution will fade, indicating the formation of the colorless sodium phenylselenoate.

-

Application: The resulting solution containing sodium phenylselenoate can be used directly for subsequent reactions, such as nucleophilic substitution with an alkyl halide.

Safety and Handling

This compound is a toxic compound and should be handled with care in a well-ventilated fume hood.[20][21] It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1][22] It is also very toxic to aquatic life with long-lasting effects.[7]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]

-

Avoid breathing dust, vapor, or mist.[20]

-

Prevent contact with skin and eyes.[20]

-

Store in a cool, dry, tightly closed container away from moisture and protic solvents.[7][23]

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[20]

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[20]

This guide provides a foundational understanding of this compound for professionals in research and development. Its predictable reactivity, coupled with its intriguing biological profile, ensures its continued importance as both a synthetic tool and a subject of pharmacological investigation.

References

- 1. Solvent effect on the 77Se NMR chemical shifts of diphenyl diselenides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1666-13-3 [chemicalbook.com]

- 4. Glutathione peroxidase-like antioxidant activity of diaryl diselenides: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of Diphenyl selenide - Chempedia - LookChem [lookchem.com]

- 6. Solvent effect on the 77Se NMR chemical shifts of diphenyl diselenides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ircc.iitb.ac.in [ircc.iitb.ac.in]

- 8. DIPHENYL SELENIDE(1132-39-4) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. This compound | C12H10Se2 | CID 15460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Diselenide, diphenyl [webbook.nist.gov]

- 12. This compound in its selenol form has dehydroascorbate reductase and glutathione S-transferase-like activity dependent on the glutathione content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New selenenylation method. Synthesis of setenonaphthoquinones and selenoquinolinequinones mediated by phenyl selenide ion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Page loading... [wap.guidechem.com]

- 16. tmrjournals.com [tmrjournals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of this compound and Benzeneselenenyl chloride - Chempedia - LookChem [lookchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

- 21. DIPHENYL SELENIDE(1132-39-4) IR Spectrum [chemicalbook.com]

- 22. Antioxidant activity of this compound prevents the genotoxicity of several mutagens in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound promotes antioxidant activity and reduces apoptosis, offering hepatorenal protection in Wistar rats exposed to diethyl nitrosamine | springermedizin.de [springermedizin.de]

Diphenyl Diselenide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl diselenide ((C₆H₅)₂Se₂) is a versatile organoselenium compound that has garnered significant attention in the scientific community for its diverse chemical reactivity and broad spectrum of biological activities. This technical guide provides an in-depth overview of this compound, including its fundamental chemical and physical properties, detailed synthesis protocols, and comprehensive experimental methodologies for evaluating its biological effects. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating further exploration of this promising compound. Key data is presented in structured tables for ease of comparison, and critical biological pathways and experimental workflows are visualized through detailed diagrams.

Core Compound Information

This compound, also known as phenyl diselenide or bis(phenylselenide), is a stable, yellow crystalline solid at room temperature.[1][2] It is the oxidized derivative of benzeneselenol and serves as a primary source of the phenylselenyl (PhSe) group in organic synthesis.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 1666-13-3 | [1][2][4][5][6] |

| Molecular Formula | C₁₂H₁₀Se₂ | [1][5][6] |

| Molecular Weight | 312.13 g/mol | [1][4][5][6] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 59-61 °C | [4] |

| Density | 1.84 g/cm³ | [3] |

| Solubility | Insoluble in water. Soluble in dichloromethane, THF, and hot hexane. | [2][3] |

| Structure (SMILES) | c1ccc(cc1)[Se][Se]c2ccccc2 | [4] |

| InChI Key | YWWZCHLUQSHMCL-UHFFFAOYSA-N | [4][6] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method may depend on the available starting materials, desired scale, and laboratory equipment. Below are two common and reliable protocols.

Synthesis via Grignard Reagent

This is a widely used method that involves the reaction of a Grignard reagent with elemental selenium, followed by oxidation.[1]

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Selenium: Cool the Grignard reagent to room temperature. In a separate flask, suspend elemental selenium powder in anhydrous diethyl ether. Slowly add the selenium suspension to the Grignard reagent solution with vigorous stirring. The reaction mixture will turn from a clear/gray solution to a dark, often black, mixture. Reflux the mixture for 2 hours.

-

Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a solution of bromine (Br₂) in diethyl ether dropwise until the dark color disappears and a yellow solution is formed. This step oxidizes the phenylselenomagnesium bromide to this compound.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from hot hexane or ethanol to obtain pure, yellow crystals of this compound.[1]

Synthesis from Aniline

This method involves the diazotization of aniline followed by reaction with an alkali metal selenide.[4]

Experimental Protocol:

-

Preparation of Potassium Selenide: In a beaker, thoroughly grind powdered potassium hydroxide and black powdered selenium. Heat the mixture in an oil bath at 140–150 °C until a thick, dark red liquid forms. Carefully add this mixture in small portions to ice water in a larger flask, keeping the solution in an ice bath.[4]

-

Diazotization of Aniline: In a separate flask, dissolve aniline in hydrochloric acid and cool the solution with ice. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[4]

-

Reaction and Formation of Diphenyl Selenide: Slowly add the cold diazonium salt solution to the vigorously stirred potassium selenide solution. A dark oil will form. Decant the aqueous solution and heat it to boiling. Pour the hot aqueous solution back onto the oil and stir well.[4]

-

Extraction and Distillation: Add chloroform to the mixture and collect the selenium by filtration. Separate the chloroform layer and extract the aqueous layer again with chloroform. Combine the chloroform extracts and distill to obtain diphenyl selenide.[4]

-

Oxidation to this compound: While not explicitly detailed in the provided synthesis for diphenyl selenide, the resulting selenide can be oxidized to the diselenide through various methods, including air oxidation or treatment with a mild oxidizing agent.

Biological Activities and Experimental Evaluation

This compound exhibits a remarkable range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and cytotoxic properties.[7][8] This section details the protocols for key in vitro assays used to characterize these effects.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to be tested.

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the DPPH working solution to each well of a 96-well microplate.

-

Add an equal volume of the different concentrations of the test compound, positive control, or blank (solvent only) to the wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test sample or positive control.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add a specific volume of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for a few minutes to ensure complete solubilization.

-